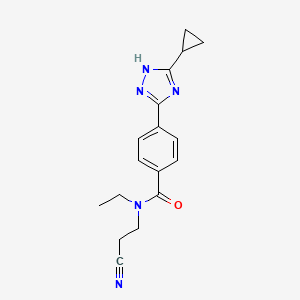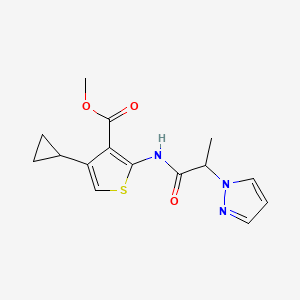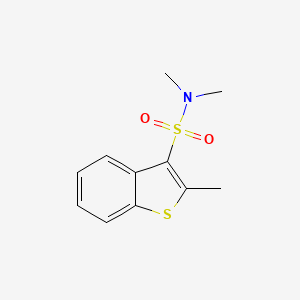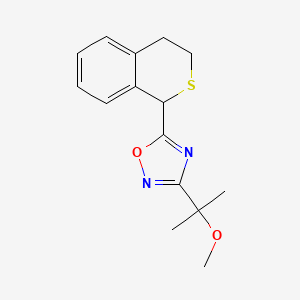
N-(2-cyanoethyl)-4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-N-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanoethyl)-4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-N-ethylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling in the body.
Mecanismo De Acción
N-(2-cyanoethyl)-4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-N-ethylbenzamide selectively inhibits this compound, which is responsible for the degradation of endocannabinoids such as anandamide. This leads to increased levels of anandamide, which activates the cannabinoid receptors CB1 and CB2, resulting in the modulation of various physiological processes such as pain, inflammation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. Its selective inhibition of this compound leads to increased levels of endocannabinoids such as anandamide, which activate the cannabinoid receptors CB1 and CB2, resulting in the modulation of various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-cyanoethyl)-4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-N-ethylbenzamide in lab experiments is its potent and selective inhibition of this compound, which allows for the modulation of endocannabinoid signaling without affecting other enzymes or receptors. However, one of the limitations is its potential off-target effects, which can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the research on N-(2-cyanoethyl)-4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-N-ethylbenzamide. One direction is to investigate its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and depression in clinical trials. Additionally, further studies are needed to understand its mechanism of action and potential off-target effects. Finally, the development of more potent and selective this compound inhibitors based on this compound could lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of N-(2-cyanoethyl)-4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-N-ethylbenzamide involves the reaction of 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid with N-(2-chloroethyl)-N-ethylbenzamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-cyanoethyl)-4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-N-ethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and depression. Its selective inhibition of this compound leads to increased levels of endocannabinoids such as anandamide, which are known to have anti-inflammatory and analgesic effects. Additionally, it has been shown to have anxiolytic and antidepressant effects in preclinical studies.
Propiedades
IUPAC Name |
N-(2-cyanoethyl)-4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-2-22(11-3-10-18)17(23)14-8-6-13(7-9-14)16-19-15(20-21-16)12-4-5-12/h6-9,12H,2-5,11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOWLOGSZDTAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C(=O)C1=CC=C(C=C1)C2=NNC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-cyclopropyl-1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7583479.png)
![3-[2-(Azocan-1-yl)-2-oxoethyl]-1,3-oxazinan-2-one](/img/structure/B7583484.png)
![[(3S)-3-hydroxypyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone](/img/structure/B7583492.png)


![N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B7583510.png)





![1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7583549.png)


